Copper(1+) acrylate
Description
Contextual Significance of Copper(I) in Organic and Polymer Chemistry
Copper's significance in chemical reactions has been recognized since the early 20th century with the advent of the Ullmann reaction, a copper-catalyzed coupling of aryl halides. numberanalytics.com In contemporary organic synthesis, copper catalysis is a powerful and versatile tool for constructing complex molecules. numberanalytics.com The ability of copper to exist in multiple oxidation states, primarily Cu(I) and Cu(II), makes it an effective catalyst for a broad spectrum of reactions. numberanalytics.com Copper(I) species are crucial as activators in various polymerization processes. acs.org
In polymer chemistry, copper-mediated atom transfer radical polymerization (ATRP) is a prominent method for creating well-defined polymers. researchgate.netrsc.org This technique allows for control over molecular weight, functionality, and reduces the diversity of polymer chain lengths. acs.orgfrontiersin.org The fundamental principle of ATRP involves a reversible redox reaction between a copper(I) complex and an alkyl halide. mdpi.com The Cu(I) complex acts as an activator, while the resulting Cu(II) complex serves as a deactivator, controlling the polymerization process. rsc.org The interconversion between Cu(I) and Cu(II) is a central aspect of copper catalysis. numberanalytics.com
Evolution of Research on Acrylate-Based Systems
Acrylate-based polymers and copolymers are integral to numerous industrial applications due to their chemical purity, stability, and resistance to environmental factors. researchgate.net They are key components in coatings, adhesives, textiles, and printing inks. researchgate.net The development of acrylate-based systems has evolved to meet the demand for high-performance materials. adhesivesmag.com
Early research focused on traditional polymerization methods. However, the need for greater control over polymer architecture led to the development of controlled radical polymerization techniques like ATRP. acs.org The first example of ATRP involving methyl acrylate (B77674) was a significant milestone, demonstrating the "living" character of polymers made by this method. acs.org
Recent advancements have focused on creating more environmentally friendly and efficient polymerization processes. This includes the development of techniques that require only parts-per-million levels of copper catalyst. researchgate.net Furthermore, research has expanded to include the synthesis of complex polymer structures such as block copolymers, polymer brushes, and star polymers using copper-catalyzed methods. researchgate.netmdpi.com The exploration of bio-based acrylate alternatives is also a growing area of research, driven by the need for sustainable materials. rsc.org
Scope and Research Objectives for Copper(I)-Acrylate Investigation
The investigation into copper(I) acrylate and its role in chemical synthesis is driven by several key objectives. A primary goal is to understand and optimize its catalytic activity in organic reactions, such as the synthesis of β-aryloxyl acrylates. rsc.org Research also aims to explore its potential in materials science for developing new polymers and nanomaterials with applications in electronics and biomedical devices. ontosight.ai
In the context of polymer chemistry, a significant research objective is to refine copper-mediated polymerization techniques. This includes developing more active and efficient catalyst systems, such as the in-situ formation of Cu(I) complexes, to achieve better control over polymerization and produce well-defined polymers. acs.orgresearchgate.net The synthesis of sequence-defined oligomers using photo-induced copper-mediated radical polymerization represents a frontier in creating highly specialized macromolecules. rsc.org
The following table provides a summary of key research areas and their objectives concerning copper(I) acrylate:
| Research Area | Key Research Objectives |
| Catalysis | - Develop new synthetic methods using copper(I) acrylate as a catalyst. - Optimize reaction conditions for high efficiency and selectivity. - Explore the synthesis of novel organic compounds. rsc.org |
| Materials Science | - Investigate the use of copper(I) acrylate in creating new polymers and nanomaterials. - Evaluate the properties of these materials for potential applications in electronics and biomedicine. ontosight.ai |
| Polymer Chemistry | - Enhance the control over polymer architecture in copper-mediated polymerizations. - Develop more active and environmentally benign catalyst systems. researchgate.net - Synthesize complex polymer structures like block copolymers and polymer brushes. researchgate.netmdpi.com |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
41380-06-7 |
|---|---|
Molecular Formula |
C3H3CuO2 |
Molecular Weight |
134.60 g/mol |
IUPAC Name |
copper(1+);prop-2-enoate |
InChI |
InChI=1S/C3H4O2.Cu/c1-2-3(4)5;/h2H,1H2,(H,4,5);/q;+1/p-1 |
InChI Key |
HEAHPHJFYAQWNS-UHFFFAOYSA-M |
Canonical SMILES |
C=CC(=O)[O-].[Cu+] |
Origin of Product |
United States |
Structural Elucidation and Advanced Characterization Techniques
X-ray Diffraction and Scattering Studies for Crystal and Molecular Structures
Single-Crystal X-ray Diffraction for Definitive Molecular Geometries and Coordination Environments
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique has been instrumental in characterizing various copper acrylate (B77674) complexes, revealing detailed information about their molecular geometries and the coordination environments of the copper ions.
In studies of copper(II) acrylate complexes with ligands like 4′-phenyl-2,2′:6′,2″-terpyridine and imidazole (B134444) derivatives, SCXRD has elucidated the intricate coordination spheres around the copper centers. For instance, a complex formed between copper(II) acrylate and 4′-phenyl-2,2′:6′,2″-terpyridine was found to crystallize in a triclinic form with the space group P-1. researchgate.netresearchgate.net The copper ion in this complex adopts a distorted tetragonal pyramidal geometry, coordinated to three nitrogen atoms from the terpyridine ligand and two oxygen atoms from the acrylate groups. researchgate.net Similarly, the reaction of copper(II) acrylate with pyrazole (B372694) can yield trinuclear copper derivatives where the coordination environment of the copper ions is completed by pyrazole molecules and acrylate ions. acs.org In some instances, the acrylate anion acts as a monodentate ligand, while in others, it asymmetrically chelates the copper center. acs.org
These SCXRD studies provide precise bond lengths and angles, which are essential for understanding the nature of the coordination bonds and the steric and electronic effects of the ligands. The data also reveal how intermolecular forces, such as hydrogen bonding, can lead to the formation of extended supramolecular structures, like the 1D chains observed in the terpyridine complex. researchgate.netresearchgate.net
| Compound | Crystal System | Space Group | Key Geometric Features | Reference |
| [Cu(C3H3O2)2(C22H15N3)] | Triclinic | P-1 | Distorted tetragonal pyramidal Cu(II) center | researchgate.netresearchgate.net |
| [Cu3(μ3-OH)(μ-pz)3(CH2:CHCOO)2(H2O)2(Hpz)] | - | - | Trinuclear copper cluster with varied acrylate coordination | acs.org |
| cis-[Cu(2-MeIm)2(acr)2]·2H2O | - | - | Distorted octahedral Cu(II) | mdpi.com |
| trans-[Cu(2-EtIm)2(acr)2] | - | - | Distorted octahedral Cu(II) | mdpi.com |
Note: "acr" denotes the acrylate anion, "pz" denotes pyrazole, "2-MeIm" denotes 2-methylimidazole, and "2-EtIm" denotes 2-ethylimidazole.
Powder X-ray Diffraction for Bulk Phase Identification and Crystallinity Analysis
In the context of materials containing copper acrylate, PXRD is used to confirm the formation of the desired crystalline structure and to detect the presence of any impurities. For example, in the synthesis of copper(II) acrylate complexes with imidazole derivatives, PXRD patterns are recorded to verify the phase purity of the synthesized compounds. mdpi.com The technique is also essential in studying the products of reactions involving copper(II) acrylate, such as the formation of coordination polymers. acs.orgpsu.edu
Furthermore, PXRD can provide insights into the degree of crystallinity and the presence of crystal defects. For instance, studies on cathodic copper deposits precipitated from sulfate (B86663) electrolytes containing acrylic acid have used PXRD to ascertain that the deposits consist of copper crystals with a significant number of imperfections and deformations. dnu.dp.ua The analysis revealed an increase in microstress and dislocation density with higher concentrations of the organic component. dnu.dp.ua While no phases other than copper were identified, it was concluded that the deposit consists of copper microcrystals separated by a nonmetallic component, likely copper π-complexes. dnu.dp.ua
The crystallinity of nanoparticles, which can be synthesized using copper salts and acrylic acid, is also assessed using PXRD. Highly crystalline copper nanoparticles have been synthesized via a chemical reduction method, and XRD analysis confirmed a gradual increase in the crystalline phase with changes in precursor concentration. researchgate.net The diffraction patterns allow for the identification of the crystal planes present, confirming the crystalline nature of the nanoparticles. researchgate.net
| Material | Key PXRD Findings | Reference |
| Copper(II) acrylate-imidazole complexes | Confirmed phase purity of synthesized complexes. | mdpi.com |
| Cathodic copper deposits with acrylic acid | Identified copper crystals with significant imperfections; no other crystalline phases detected. | dnu.dp.ua |
| Copper nanoparticles | Confirmed high crystallinity and identified crystal planes. | researchgate.net |
| Poly(acrylic acid) modified copper iodide particles | Confirmed the composition as copper iodide. | nih.gov |
Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) for Microstructural and Nanostructural Characterization
Small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS) are powerful techniques for probing the structure of materials on the nanometer and angstrom scales, respectively. They are particularly well-suited for characterizing nanocomposites and polymers, providing information on particle size, shape, distribution, and the ordering of polymer chains.
In the study of copolymers of acrylamide (B121943) and acrylic acid containing copper(II) complexes, SAXS curves showed no characteristic peaks, indicating the absence of metal aggregation and ordering at the supramolecular level. mdpi.com The corresponding WAXS curves displayed two broad, overlapping peaks, which are characteristic of the amorphous nature of the polymers. mdpi.com These peaks correspond to the average distances between the acrylic and acrylamide side groups and between the main polymer chains. mdpi.com
SAXS is also a key technique for characterizing the size and distribution of nanoparticles within a polymer matrix. xenocs.com For nanocomposites, SAXS can provide statistically significant data on the radius of gyration of individual particles and their aggregates. xenocs.com When combined with WAXS, a more complete picture of the hierarchical structure of the material can be obtained. xenocs.com For example, the Xenocs Xeuss instrument is a laboratory-based system that facilitates SAXS and WAXS measurements for analyzing nanomaterials, including those like graphene oxide with poly(ethylene methyl acrylate). xenocs.comazonano.com
The temperature-dependent behavior of block copolymers can also be investigated using SAXS. For a poly(n-butyl acrylate)-b-poly(methyl methacrylate) (PBA-b-PMMA) block copolymer, SAXS analysis was used to quantify the Flory-Huggins interaction parameter (χ) as a function of temperature. mdpi.com This provides fundamental thermodynamic information about the miscibility and phase behavior of the polymer blocks. mdpi.com
| System | Technique(s) | Key Findings | Reference |
| Acrylamide-acrylic acid copolymers with Cu(II) complexes | SAXS/WAXS | Absence of metal aggregation; amorphous polymer structure. | mdpi.com |
| Polymer nanocomposites | SAXS/WAXS | Characterization of nanoparticle size, distribution, and hierarchical structure. | xenocs.com |
| PBA-b-PMMA block copolymer | SAXS | Quantification of the temperature-dependent Flory-Huggins interaction parameter. | mdpi.com |
Surface and Elemental Analysis Techniques
Understanding the surface chemistry and elemental distribution of copper acrylate-containing materials is crucial, as the surface plays a key role in interactions with the environment and other materials. A variety of surface-sensitive techniques are employed to gain these insights.
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive technique used to determine the elemental composition and, critically, the chemical (oxidation) states of elements on a material's surface. vt.edu This technique has been applied to investigate copper-containing systems, including those related to copper acrylate, to understand surface modifications and the stability of the copper oxidation state.
A key application of XPS is the differentiation of copper oxidation states (e.g., Cu(0), Cu(I), and Cu(II)). thermofisher.comnih.gov The Cu 2p spectrum for Cu(II) compounds typically shows characteristic satellite peaks, which are absent in the spectra of Cu(I) compounds. nih.gov This distinction is vital in studies where the oxidation state of copper is critical for the material's function, such as in catalysis. acs.org For instance, quasi in situ XPS has been used to demonstrate the retention of Cu(I) species on the surface of copper electrodes during CO₂ electroreduction when the surface is modified with an organic thin film. acs.org
In studies involving poly(acrylic acid)-capped copper nanoparticles, XPS confirmed that the as-synthesized nanoparticles were stable for weeks. nih.gov XPS has also been used to analyze the surface of epoxy acrylate-based solder masks on copper layers. fraunhofer.deresearchgate.net These studies revealed that the presence of the underlying copper layer leads to measurable differences in the copper content on the solder mask surface. fraunhofer.deresearchgate.net
However, it is important to note that prolonged X-ray exposure or ion bombardment during XPS analysis can sometimes reduce or degrade Cu(II) compounds, necessitating careful experimental procedures. thermofisher.com
| System Studied | Key Information Obtained from XPS | Reference |
| Copper electrodes for CO₂ reduction | Retention of Cu(I) oxidation state at cathodic potentials. | acs.org |
| Epoxy acrylate solder mask on copper | Measurable copper content on the surface originating from the underlying layer. | fraunhofer.deresearchgate.net |
| Poly(acrylic acid)-capped copper nanoparticles | Confirmation of the stability of the nanoparticles over time. | nih.gov |
| Various copper compounds | Differentiation between Cu(0), Cu(I), and Cu(II) oxidation states based on core-level spectra and satellite features. | thermofisher.comnih.gov |
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Surface Molecular Information
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is an extremely surface-sensitive analytical technique that provides detailed molecular and elemental information from the outermost few monolayers of a surface. uwo.ca It is particularly valuable for detecting trace amounts of substances and for mapping the lateral distribution of chemical species.
ToF-SIMS has been employed to investigate the surface chemistry of epoxy acrylate-based solder masks applied over copper layers. fraunhofer.deresearchgate.net The analysis can detect copper on the surface, with concentrations in the parts-per-million range. researchgate.net This information complements XPS data by providing molecular information about surface contaminants or additives.
In the context of coatings on copper alloys, ToF-SIMS has been used to study the distribution of copper ions and additives within an acrylic coating. ucla.edu For example, in a study of an acrylic coating on a brass substrate, ToF-SIMS imaging was used to locate a corrosion inhibitor, benzotriazole (B28993) (BTA), within the coating. ucla.edu The results showed an even dispersion of BTA, and while definitive copper-BTA molecular fragments were not detected at the interface, the technique provided crucial insights into the inhibitor's distribution. ucla.edu The high surface sensitivity of ToF-SIMS makes it an ideal tool for such investigations, where the concentration of the species of interest may be very low. uwo.caresearchgate.net
The combination of ToF-SIMS with other techniques like XPS provides a powerful, correlative approach to surface analysis. npl.co.uk While XPS provides quantitative elemental and chemical state information, ToF-SIMS offers higher surface sensitivity and detailed molecular information, which is crucial for understanding complex surface chemistries. uwo.canpl.co.uk
Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray (EDX) Analysis for Morphology and Elemental Mapping
Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray (EDX) analysis are workhorse techniques for materials characterization, providing high-resolution imaging of surface morphology and quantitative elemental composition, respectively.
SEM is used to visualize the surface topography and microstructure of materials. In the context of copper acrylate-related systems, SEM has been used to examine the morphology of various materials, from hydrogels to nanoparticles. For instance, SEM micrographs of an acrylamide-sodium acrylate hydrogel complexed with Cu(II) ions showed copper ions dispersed in a crystal structure on the surface of the hydrogel. ekb.eg The morphology of poly(acrylic acid)-capped copper nanoparticles has also been investigated by SEM, revealing that the nanoparticles are uniformly distributed within the polymer matrix. acs.org
EDX analysis, which is often coupled with SEM, provides elemental maps and quantitative elemental composition of the sample. This is particularly useful for confirming the presence and distribution of copper in a material. In the study of an epoxy acrylate-based solder mask on a copper layer, SEM with a focused ion beam (FIB) and EDX analysis was used to characterize the presence of copper within the bulk of the solder mask. fraunhofer.de The analysis showed that copper originates from the underlying layer and its concentration decreases towards the surface. fraunhofer.de Similarly, for poly(acrylic acid) modified copper iodide particles, EDX was used to confirm the composition, with the ratio of copper to iodine being close to 1:1. nih.gov
The combination of SEM and EDX is also invaluable for characterizing nanocomposites. For example, SEM images and EDX analysis of an acrylic polymer functionalized with copper nanoparticles confirmed the presence of elemental copper. researchgate.net These techniques are essential for verifying the successful incorporation of copper into the polymer matrix and for understanding the resulting morphology.
| Material | SEM Findings | EDX Findings | Reference |
| Epoxy acrylate solder mask on copper | Characterization of bulk morphology. | Copper originates from the underlying layer, with a decreasing concentration gradient towards the surface. | fraunhofer.de |
| Poly(acrylic acid) modified copper iodide particles | Revealed crystallinity and polydispersity of particles. | Confirmed a Cu:I ratio close to 1:1. | nih.gov |
| Acrylamide-sodium acrylate hydrogel with Cu(II) | Copper ions dispersed on the hydrogel surface in a crystal structure. | Confirmed the presence of copper. | ekb.eg |
| PAA-capped copper nanoparticles | Uniform distribution of nanoparticles in the polymer matrix. | - | acs.org |
| Acrylic polymer with copper nanoparticles | Visualization of the polymer surface. | Confirmed the presence of elemental copper. | researchgate.net |
Coordination Chemistry and Ligand Interactions of Copper I Acrylate Systems
Nature of Copper(I)-Acrylate Bonding
The interaction between copper(I) ions and acrylate (B77674) ligands is a nuanced interplay of electronic effects, governed by the dual functionality of the acrylate molecule. The acrylate ligand possesses both a vinyl group (C=C) and a carboxylate group (-COO⁻), each capable of distinct bonding interactions with the copper center.
A significant aspect of copper(I)-olefin bonding is the phenomenon of π-backbonding. libretexts.org In the context of a copper(I)-acrylate system, the filled d-orbitals of the copper(I) center can overlap with the empty π* (pi-antibonding) orbital of the acrylate's vinyl group. This interaction involves the metal donating electron density back to the ligand. libretexts.org This back-donation strengthens the metal-ligand bond but concurrently weakens the carbon-carbon double bond within the acrylate ligand. libretexts.org This type of interaction is characteristic of copper(I) complexes with various olefins and is crucial in understanding the stability and reactivity of the coordinated vinyl group. libretexts.orgacs.org The distribution of electrons in the resulting pi bond is often distorted due to the difference in electronegativity between the atoms involved. libretexts.org
The primary interaction between the copper(I) ion and the acrylate ligand typically involves the formation of a coordinate covalent bond, or sigma (σ) bond, with the oxygen atoms of the carboxylate group. The lone pair electrons on one or both oxygen atoms are donated to an empty hybrid orbital on the copper(I) center. Copper(I) complexes involving carboxylate-type ligands have been shown to exhibit various coordination modes. nih.gov Depending on the steric and electronic environment, the acrylate ligand can bind to the copper center in a monodentate fashion (using only one oxygen atom) or a bidentate fashion (using both oxygen atoms), which can be either chelating or bridging. researchgate.net These sigma interactions are fundamental to the formation of stable copper-acrylate adducts.
For instance, bulky ligands such as certain phosphines (e.g., DPEPhos, XantPhos) or diimines with large substituents can create significant steric hindrance around the metal center. mdpi.comnih.gov This can stabilize a lower coordination number, typically resulting in a distorted tetrahedral geometry. researchgate.net The rigidity of chelating ligands like diphosphines can also enhance the stability of the complex. nih.gov The introduction of electron-withdrawing or electron-donating groups onto the ancillary ligands can tune the electronic properties of the copper center, affecting the strength of both the sigma and pi-bonding interactions with the acrylate ligand. mdpi.com
In complexes with ligands like tris(2-pyridylmethyl)amine (B178826) (TPMA), the coordination geometry is heavily influenced by the size of other auxiliary ligands present; small ligands may result in a four-coordinate, distorted tetrahedral geometry, while larger ones can cause partial dissociation of one of the ligand's arms. researchgate.netacs.org The nature of the counter-ion can also impact the final structure. acs.org
Table 1: Influence of Selected Ancillary Ligands on Copper(I) Complex Characteristics
| Ancillary Ligand | Common Resulting Geometry | Key Influence on the Complex | Citations |
| Bulky Phosphines (e.g., XantPhos) | Distorted Tetrahedral | Stabilizes the complex; influences photophysical properties. | mdpi.com |
| Diimine Ligands (e.g., bipyridine, phenanthroline) | Distorted Tetrahedral | Can be functionalized to tune electronic properties (e.g., absorption spectra). mdpi.com | mdpi.comnih.gov |
| Tris(2-pyridylmethyl)amine (TPMA) | Distorted Tetrahedral or Trigonal Pyramidal | Geometry and ligand binding are sensitive to the size of other auxiliary ligands and counter-ions. researchgate.netacs.org | researchgate.netacs.org |
Formation of Polymeric and Oligomeric Copper(I)-Acrylate Complexes
The ability of the acrylate ligand to bridge metal centers through its carboxylate group, combined with potential interactions involving the vinyl group, facilitates the self-assembly of extended structures like coordination polymers and metal-organic frameworks (MOFs).
One-dimensional (1D) coordination polymers are chain-like structures composed of repeating metal-ligand units. In copper(I)-acrylate systems, the acrylate ligand can act as a bridging linker between two copper centers. This is typically achieved through its carboxylate group, which can adopt a syn-anti bridging mode to connect adjacent metal ions, forming an infinite chain. researchgate.net While many examples in the literature involve copper(II), the principles of forming 1D chains are applicable to copper(I) as well. researchgate.netacs.org The specific topology of the 1D chain, such as linear, zigzag, or helical, is often directed by the coordination preferences of the copper ion and the influence of any ancillary ligands present. nih.govrsc.org For instance, complexes with flexible ligands can produce diverse topologies like loops or ladders. rsc.org The in-situ polymerization of such coordination polymers within a matrix like poly(methyl methacrylate) (PMMA) has been explored to enhance the physical properties of the host material. rsc.org
Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal nodes linked by organic ligands. Acrylate and its functionalized derivatives can serve as the organic linkers in the construction of multi-dimensional MOFs. A notable example involves the use of 3-(3-pyridyl)acrylic acid to construct heterometallic copper(I)–lanthanide(III) MOFs. rsc.org In these structures, the ligand uses both its pyridyl nitrogen and carboxylate oxygen atoms to bridge multiple metal centers, creating a robust 3D framework. rsc.org
The resulting MOFs can possess unique properties, such as high surface area, tunable pore sizes, and catalytic activity. researchgate.net Reduced copper MOFs, which contain Cu(I) ions, have demonstrated catalytic activity for reactions like click chemistry. rsc.org The incorporation of acrylate-type functionality into the MOF structure opens possibilities for post-synthetic modification or for applications where the vinyl group's reactivity is desired.
Dimer and Cluster Formation
Copper(I) complexes, particularly with acrylate and related ligands, exhibit a strong tendency to form multinuclear species, including dimers and higher-order clusters. This aggregation is a key feature of their coordination chemistry. The formation of these polynuclear structures is influenced by several factors, including the nature of the ligands, the solvent, and the reaction conditions.
The ability of the carboxylate group of the acrylate ligand to bridge between metal centers is a primary driver for the formation of dimers and clusters. Research has shown that polynuclear copper(II) carboxylates are common, and similar bridging interactions are anticipated in copper(I) systems. researchgate.net
In the context of polymerization reactions where copper-acrylate species are often employed, the aggregation state of the copper catalyst can significantly impact its activity and the kinetics of the process. For instance, the formation of luminescent copper(I) iodide clusters with the formula [Cu₄I₄L₄] has been demonstrated within an acrylic resin matrix. researchgate.net These tetranuclear clusters maintain their structural integrity and photophysical properties within the polymer, highlighting the stability of such cluster arrangements in an acrylate-rich environment.
Furthermore, studies on copper(I) complexes with other ligands, such as thiourea (B124793) derivatives, have revealed the formation of trinuclear and even hexanuclear clusters. mdpi.com The steric bulk of the ancillary ligands plays a crucial role in determining the nuclearity of the resulting cluster. mdpi.com This principle extends to copper-acrylate systems, where the size and coordination mode of co-ligands can direct the assembly of specific dimer or cluster architectures. The formation of heterometallic clusters, such as Au(I)-Cu(I) systems, further illustrates the versatility of copper(I) in forming complex polynuclear structures. acs.org The structural properties of these clusters, including metal-metal distances and coordination geometries, are crucial for their reactivity and physical properties. acs.orgnih.gov
Table 1: Examples of Copper(I) Clusters
| Cluster Formula | Ligand(s) | Nuclearity | Reference |
|---|---|---|---|
| [Cu₄I₄L₄] | L = PPh₂(CH₂)₂CH₃ | Tetranuclear | researchgate.net |
| [Cu₃L₃Cl₃] | L = 1,3-diisobutyl thiourea | Trinuclear | mdpi.com |
| [Ag₆L₈Cl₄] | L = 1,3-diisobutyl thiourea | Hexanuclear | mdpi.com |
| [AuCu(PyPPh₂)(C≡CC₁₀H₇)]₄ | PyPPh₂, C₁₀H₇C≡C⁻ | Octanuclear (Heterometallic) | acs.org |
Redox Equilibrium in Copper(I)/Copper(II)-Acrylate Systems
The redox equilibrium between copper(I) and copper(II) is a cornerstone of the chemical behavior of copper-acrylate systems, particularly in catalytic applications like Atom Transfer Radical Polymerization (ATRP). The position of this equilibrium and the kinetics of electron transfer are highly sensitive to the coordination environment of the copper ions.
Electrochemical Characterization of Redox Potentials and Kinetics
Cyclic voltammetry (CV) is a powerful technique used to characterize the redox properties of copper complexes. cmu.edumdpi.com For copper-acrylate systems, CV provides insights into the reduction and oxidation potentials (Ered and Eox) of the Cu(I)/Cu(II) couple. mdpi.com These potentials are crucial for understanding the thermodynamics of electron transfer processes.
Studies on copper(II) methacrylate (B99206) complexes with imidazole (B134444) derivatives have shown two successive reduction peaks, which are attributed to the Cu(II)/Cu(I) and Cu(I)/Cu(0) transitions. mdpi.com The electrochemical behavior can be influenced by the formation of supramolecular structures. mdpi.com The kinetics of the electron transfer are often described as a slow charge transfer process, indicating significant reorganization of the coordination sphere upon change in the copper oxidation state. cmu.edu This is not surprising given the different geometric preferences of Cu(I) (often tetrahedral) and Cu(II) (often square planar or octahedral). acs.org
In the context of ATRP, the redox potential of the Cu(I)/Cu(II) couple is a key parameter that dictates the catalytic activity. cmu.edu The rate of polymerization can be directly correlated with the redox potential of the copper catalyst. cmu.eduresearchgate.net The electrochemical generation of the active Cu(I) species from a Cu(II) precursor allows for the probing of its reactivity towards initiators used in polymerization. uq.edu.au
Table 2: Cyclic Voltammetry Data for Cu(II) Methacrylate Complexes
| Complex | Reduction Peak 1 (V vs. Ag/AgCl) | Reduction Peak 2 (V vs. Ag/AgCl) | Reference |
|---|---|---|---|
| Cu(Macr)₂·H₂O | -0.285 | -1.110 | mdpi.com |
| [Cu(2-MeIm)₂(Macr)₂] | -0.342 | -1.185 | mdpi.com |
| [Cu(4-MeIm)₂(Macr)₂] | -0.410 | -1.250 | mdpi.com |
Data for 1 mM solutions in DMSO.
Ligand Effects on Redox Couples and Electron Transfer Processes
The nature of the ligands coordinated to the copper center has a profound effect on the redox potential of the Cu(I)/Cu(II) couple. cmu.educapes.gov.brresearchgate.net The electronic and steric properties of the ligands modulate the stability of both the Cu(I) and Cu(II) oxidation states, thereby shifting the redox potential.
Generally, ligands that are better σ-donors and π-acceptors tend to stabilize the lower oxidation state, Cu(I), making the complex easier to oxidize (i.e., a more negative redox potential). For instance, increasing the number of nitrogen donor atoms in a ligand or using aliphatic amines, which are more nucleophilic than aromatic amines, increases the reducing power of the corresponding Cu(I) complex. cmu.eduresearchgate.net The geometry of the ligand also plays a critical role; tripodal ligands, for example, can significantly raise the E₁/₂ value compared to other topologies. capes.gov.bracs.org The flexibility of the ligand is also important, as rigid ligands may prevent the copper complex from adopting its preferred coordination geometry upon a change in oxidation state, thus affecting the electron transfer kinetics. acs.org
In the context of copper-catalyzed polymerization of acrylates, the choice of ligand is paramount for controlling the reaction. Ligands like tris[2-(dimethylamino)ethyl]amine (B34753) (Me₆TREN) and tris(2-pyridylmethyl)amine (TPMA) are commonly used. cmu.eduresearchgate.net The Cu(I)/Me₆TREN complex is a much stronger reducing agent than the Cu(I)/bpy (2,2'-bipyridine) complex, as evidenced by a significantly lower redox potential. cmu.edu This difference in redox potential directly translates to a higher catalytic activity in ATRP. cmu.edu
Table 3: Effect of Ligand on the Redox Potential of Cu(I)/Cu(II) Complexes
| Ligand (L) | Redox Potential E₁/₂ (V vs. SCE) for CuCl/L | Reference |
|---|---|---|
| bpy | +0.07 | cmu.edu |
| PMDETA | -0.26 | cmu.edu |
| TPMA | -0.33 | cmu.edu |
| Me₆TREN | -0.37 | cmu.edu |
Data in acetonitrile (B52724).
Comproportionation and Disproportionation Reactions Involving Copper Species
In addition to the direct redox processes, the equilibrium between different copper oxidation states is also governed by comproportionation and disproportionation reactions.
Disproportionation is the process where a species of an intermediate oxidation state converts to species of higher and lower oxidation states. For copper(I) in the presence of acrylate and suitable ligands, this is represented by:
2Cu(I) ⇌ Cu(0) + Cu(II)
Comproportionation is the reverse reaction:
Cu(0) + Cu(II) ⇌ 2Cu(I)
The position of this equilibrium is highly dependent on the solvent and the ligands present. researchgate.netacs.org In polar solvents like water or DMSO, the disproportionation of Cu(I) can be significant, especially in the presence of ligands that preferentially stabilize the Cu(II) state. rsc.orgrsc.orgcore.ac.uk However, the presence of sufficient complexing ligands that stabilize Cu(I) can suppress disproportionation. acs.orgcmu.edu
These reactions are particularly relevant in controlled radical polymerization techniques. In Single Electron Transfer-Living Radical Polymerization (SET-LRP), the disproportionation of Cu(I) is proposed to generate the active Cu(0) initiator. rsc.orgacs.org Conversely, in Supplemental Activator and Reducing Agent (SARA) ATRP, the comproportionation of Cu(0) and Cu(II) is a key step for regenerating the Cu(I) activator. acs.orgrsc.org
Kinetic studies have shown that both comproportionation and disproportionation can be slow processes, taking hours to reach equilibrium. acs.org The assumption of instantaneous and complete disproportionation in some proposed mechanisms has been challenged by these findings. acs.org In systems involving methyl acrylate, it has been demonstrated that with an appropriate ligand like Me₆TREN, comproportionation dominates over disproportionation, leading to a high relative amount of the active Cu(I) species at equilibrium. acs.org The stability of the Cu(I) complex against disproportionation is a critical factor for achieving a well-controlled polymerization. researchgate.netcmu.edu
Reactivity and Reaction Mechanisms
Fundamental Reaction Pathways Involving Copper(I) Acrylate (B77674)
The core reactivity of copper(I) complexes in acrylate polymerizations revolves around a controlled radical process. The copper(I) species reversibly activates a dormant polymer chain (typically an alkyl halide), generating a propagating radical and a copper(II) species. This equilibrium, which is fundamental to ATRP, allows for the controlled growth of polymer chains. rsc.orgnih.govwikipedia.org
In copper-catalyzed ATRP, the copper(I) center is typically coordinated by multidentate nitrogen-donor ligands. nih.gov The activation of the catalyst system involves several key equilibria, including the potential dissociation of these ligands. rsc.orguq.edu.au
The process can be described by the following steps:
Complex Formation: The copper(I) ion coordinates with a ligand (L) to form the active catalyst complex, [Cu(I)L]⁺.
Activation/Deactivation Equilibrium: The [Cu(I)L]⁺ complex reacts with a dormant polymer chain end (Pₙ-X, where X is a halogen) to generate a propagating radical (Pₙ•) and the deactivated copper(II) complex, [X-Cu(II)L]⁺. nih.gov
The stability and kinetics of these complexes are paramount. For example, the propensity of a Cu(I) complex to undergo disproportionation (2Cu(I) ↔ Cu(0) + Cu(II)) is highly dependent on the nature of the ligand and the solvent. rsc.orgcmu.edu Computational studies have revealed that the activation process involves an inner-sphere electron transfer where the halogen atom is transferred through a bent transition state, highlighting the significant interaction between the polymer chain and the ligand on the copper catalyst. nih.govacs.org
While the dominant mechanism in copper-catalyzed polymerization of acrylates is radical addition, the concept of direct monomer insertion into a metal-carbon or metal-hydride bond is a fundamental step in coordination-insertion polymerization. rsc.org In the context of copper(I) acrylate, this would involve the insertion of an acrylate monomer into a copper-alkyl or copper-hydride bond.
Some studies propose mechanisms where an organocopper(I) intermediate, formed from the reaction of a Cu₂O-isonitrile complex with β-propiolactone, is converted into a copper(I) acrylate complex. oup.comoup.com This species then participates in the oligomerization.
Although less common for acrylates than for non-polar olefins, research has explored the synthesis of copolymers of ethene and acrylates via mechanisms that shuttle between catalytic insertion polymerization and radical polymerization at the same nickel metal center, illustrating the possibility of such insertion pathways. rsc.org
Copper(I) species are well-known to mediate reductive coupling reactions, where two molecules are joined with the concomitant addition of a reductant. In the context of acrylates, this can involve the coupling of two acrylate-derived species.
Mechanistic studies on the reductive coupling of bromine-terminated polyacrylates, mediated by a Cu(I)/Cu(0) system, have shown that the pathway is distinct from that of polymethacrylates and polystyrene. nih.govacs.org While the latter two proceed via a radical coupling mechanism, the poly(methyl acrylate) (PMA) chain-end radical, generated by reduction of the terminal bromine, is further reduced to an anionic species, likely an organocopper intermediate. nih.govacs.org This anionic species then undergoes coupling, although in lower yields. nih.gov
Copper-catalyzed reductive cross-coupling has also been demonstrated between different types of activated alkenes, such as enynes and Michael acceptors (which include acrylates). nih.govresearchgate.net These reactions proceed through the formation of an intermediate copper nucleophile that then reacts with the second alkene, driven by a stoichiometric reductant like diboron. nih.gov
Mechanistic Investigations of Copper(I)-Mediated Processes
The precise mechanisms of copper-mediated reactions involving acrylates are a subject of extensive research, with various techniques employed to elucidate the roles of light, initiators, and reducing agents in the catalytic cycle.
Photo-induced ATRP represents a significant advancement, allowing for temporal control over the polymerization by using light to generate the active Cu(I) catalyst. nih.govnsf.gov Several mechanisms for photo-activation in copper-mediated acrylate polymerization have been proposed:
Direct Reduction of Cu(II): UV or visible light can be used to reduce the deactivated Cu(II) complex back to the active Cu(I) state. nsf.govacs.org This process often involves a photocatalyst (PC) that absorbs light and, in its excited state, reduces the [X-Cu(II)L]⁺ complex. acs.org This method has been successfully applied to the polymerization of acrylate and methacrylate (B99206) monomers using heterogeneous photocatalysts that can be activated by green or red light. nih.govnsf.gov
Ligand-Based Activation: In some systems, the photo-activation of the ligand itself can initiate the process. For example, in the UV-induced polymerization of methyl acrylate with a Cu(II)Br₂/Me₆TREN system, it is suggested that photo-activation of the Me₆TREN ligand, followed by carbon-halogen bond cleavage, is a key initiation pathway that ultimately generates the active Cu(I) species. rsc.org
Dual Catalysis Systems: A powerful approach combines a photocatalyst with the copper ATRP catalyst. researchgate.net In this system, the photocatalyst (e.g., Eosin Y) absorbs light and initiates a process that regenerates the Cu(I) activator, which then controls the polymerization via the standard ATRP equilibrium. This has enabled well-controlled polymerization of various acrylates in water under ambient conditions. researchgate.net
High-resolution mass spectrometry studies of photochemically mediated Cu-based polymerization have helped to unambiguously identify initiating species. One identified pathway involves the UV light-induced cleavage of the C-Br bond of the initiator, which generates propagating radicals, while the Cu(I) species is generated through reduction of Cu(II) by the amine ligand. acs.org
Table 1: Comparison of Photo-Activation Mechanisms in Copper-Mediated Acrylate Polymerization
| Mechanism | Light Source | Key Step | Typical Monomers | Reference |
|---|---|---|---|---|
| Direct Cu(II) Photoreduction | UV, Visible (Green, Red) | Excited photocatalyst reduces Cu(II) to Cu(I) | Acrylates, Methacrylates | nsf.govacs.org |
| Ligand Activation | UV | Photo-activation of the amine ligand initiates radical formation | Methyl Acrylate | rsc.org |
In ATRP, a small fraction of the active Cu(I) catalyst is irreversibly converted to Cu(II) due to radical termination reactions. To maintain the polymerization with very low catalyst concentrations, methods have been developed to continuously regenerate the Cu(I) activator from the accumulated Cu(II) deactivator. acs.orgnih.gov
Activators Regenerated by Electron Transfer (ARGET) ATRP: This technique employs a reducing agent (e.g., ascorbic acid, tin(II) 2-ethylhexanoate) to continuously reduce the Cu(II) species back to the active Cu(I) state. wikipedia.orgcmu.edu This allows for catalyst concentrations to be reduced to parts-per-million levels, which is crucial for many applications. nih.gov The selection of the reducing agent is critical to avoid side reactions with other components of the polymerization system. cmu.edu ARGET ATRP has been successfully used for the controlled polymerization of acrylates with as little as 50 ppm of catalyst. nih.gov
Initiators for Continuous Activator Regeneration (ICAR) ATRP: In this approach, a conventional radical initiator (like AIBN) is added to the system. nih.govcmu.edu The slow thermal decomposition of this initiator produces a constant, low concentration of free radicals. These radicals then reduce the Cu(II) complex to the Cu(I) activator, thus maintaining the catalytic cycle. nih.govacs.org This method has been used to polymerize acrylates in aqueous media using a CuBr/TPMA catalyst, where the addition of excess bromide ions helps to suppress the dissociation of the deactivator complex. cmu.edu
Supplemental Activators and Reducing Agents (SARA) ATRP: This method uses metallic copper (Cu(0)) as a supplemental activator and reducing agent. The Cu(0) reduces the Cu(II) deactivator via comproportionation to form two equivalents of the Cu(I) activator. acs.org This in-situ generation of Cu(I) is highly efficient and suppresses the reverse reaction (disproportionation). acs.org
Table 2: Catalyst Regeneration Methods in Copper-Mediated Acrylate Polymerization
| Method | Regeneration Agent | Mechanism | Key Advantage | Reference |
|---|---|---|---|---|
| ARGET ATRP | Chemical Reducing Agent (e.g., Ascorbic Acid) | Electron transfer from reducing agent to Cu(II) | Enables use of ppm levels of catalyst | wikipedia.orgcmu.edu |
| ICAR ATRP | Conventional Radical Initiator (e.g., AIBN) | Radicals from initiator decomposition reduce Cu(II) | Low catalyst concentrations, analogous to reverse ARGET | nih.govacs.org |
Table of Compounds Mentioned
| Compound Name | Formula / Abbreviation |
|---|---|
| Copper(I) acrylate | Cu(CH₂=CHCOO) |
| Copper(II) bromide | CuBr₂ |
| Tris[2-(dimethylamino)ethyl]amine (B34753) | Me₆TREN |
| Methyl Acrylate | MA |
| Eosin Y | - |
| Tin(II) 2-ethylhexanoate | Sn(EH)₂ |
| Ascorbic acid | C₆H₈O₆ |
| Tris[(2-pyridyl)methyl]amine | TPMA |
| Azobisisobutyronitrile | AIBN |
| β-propiolactone | BPL |
Influence of Solvent Systems and Reaction Environment
The polarity of the solvent is a key factor. Polar solvents tend to stabilize the oxidized copper(II) species more than the copper(I) activator complex. polymer-korea.or.kr This stabilization shifts the ATRP equilibrium towards the formation of radicals and the Cu(II) deactivator, leading to higher values of the ATRP equilibrium constant, K_ATRP. google.comresearchgate.net For instance, the K_ATRP for the polymerization of methyl acrylate can increase by several orders of magnitude when switching from a less polar solvent like methyl acrylate itself to a highly polar solvent such as dimethyl sulfoxide (B87167) (DMSO). google.comresearchgate.net This effect is due to the preferential solvation and stabilization of the more charged Cu(II) species in polar media. polymer-korea.or.kr
Computational studies have shown that explicit coordination of solvent molecules to the copper center is a decisive factor in determining the equilibrium constant. amazonaws.com For example, both acetonitrile (B52724) (MeCN) and DMSO are coordinating solvents, but their different affinities for the Cu(I) and Cu(II) centers lead to significant differences in K_ATRP. amazonaws.com The table below illustrates the profound effect of the solvent and the nature of the ligand on the ATRP equilibrium constant for the polymerization of methyl acrylate (MA).
| Ligand | Solvent | K_ATRP | Source |
|---|---|---|---|
| TPMA | Acetonitrile (MeCN) | 4.4 x 10⁻¹¹ | acs.org |
| TPMA | Dimethyl Sulfoxide (DMSO) | 1.9 x 10⁻⁹ | acs.org |
| Me₆TREN | Acetonitrile (MeCN) | 1.1 x 10⁻⁹ | acs.org |
| Me₆TREN | Dimethyl Sulfoxide (DMSO) | 1.1 x 10⁻⁷ | acs.org |
| TPMA | Bulk (extrapolated) | 2 x 10⁻⁹ | acs.org |
| Me₆TREN | Bulk (extrapolated) | 3 x 10⁻⁸ | acs.org |
Reaction Kinetics and Thermodynamic Considerations
Determination of Reaction Rates and Rate Constants
The rate of polymerization in ATRP is governed by the concentration of propagating radicals, which is determined by the rates of activation (k_act) and deactivation (k_deact), and the concentrations of the activator (Cu(I) complex) and deactivator (Cu(II) complex). cmu.edu The activation rate constants are often determined by trapping the generated radicals with a stable radical like 2,2,6,6-tetramethylpiperidinyl-1-oxy (TEMPO) and monitoring the reaction progress using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). rsc.org Deactivation rate constants can be determined through competitive clock reactions or calculated from the known k_act and the equilibrium constant K_ATRP (since K_ATRP = k_act / k_deact). cmu.edursc.org
These rate constants are highly dependent on the structure of the initiator, the ligand complexing the copper, and the solvent. rsc.orgresearchgate.net The following table provides representative rate constants for the ATRP of n-butyl acrylate and methyl methacrylate, which serve as close models for the behavior of copper(I) acrylate systems.
| Reaction | Rate Constant | Value (M⁻¹s⁻¹) | Source |
|---|---|---|---|
| Activation of Initiator (EBiB) | k_a,RBr | 2.7 | acs.org |
| Activation of Poly(BA) chain | k_a,B | 1.8 | acs.org |
| Activation of Poly(MMA) chain | k_a,M | 0.9 | acs.org |
| Deactivation of Initiator Radical | k_d,RBr | 2.5 x 10⁷ | acs.org |
| Deactivation of Poly(BA) Radical | k_d,B | 1.6 x 10⁵ | acs.org |
| Deactivation of Poly(MMA) Radical | k_d,M | 8.8 x 10⁶ | acs.org |
Equilibrium Constant Analysis (e.g., K_ATRP)
The atom transfer radical polymerization equilibrium constant, K_ATRP, is a critical measure of the catalyst's activity and the "livingness" of the polymerization. cmu.edu It represents the ratio of the activation rate constant to the deactivation rate constant (K_ATRP = k_act / k_deact). sigmaaldrich.com A small K_ATRP value indicates that the equilibrium strongly favors the dormant species, which is essential for minimizing termination reactions and achieving a well-controlled polymerization. researchgate.net
K_ATRP is influenced by several factors, including the chemical nature of the copper catalyst and its ligand, the structure of the alkyl halide initiator (and the corresponding dormant polymer chain end), the solvent, and the temperature. acs.orgresearchgate.net As shown in Table 1, the choice of ligand and solvent can alter the K_ATRP value by several orders of magnitude. The temperature also has a significant effect; K_ATRP generally increases with temperature, indicating that the activation process is endothermic. acs.org
The table below details the effect of temperature on the K_ATRP for the polymerization of methyl acrylate, highlighting the thermodynamic nature of this equilibrium.
| Temperature (°C) | K_ATRP | Source |
|---|---|---|
| 0 | 1.1 x 10⁻¹⁰ | amazonaws.com |
| 25 | 7.2 x 10⁻¹⁰ | amazonaws.com |
| 40 | 1.7 x 10⁻⁹ | amazonaws.com |
| 60 | 5.8 x 10⁻⁹ | amazonaws.com |
Activation Energy and Reaction Progress Monitoring
Monitoring the progress of the polymerization is essential for kinetic analysis. This is typically achieved by taking samples at timed intervals and analyzing them to determine monomer conversion and the evolution of polymer molecular weight and dispersity (Đ or M_w/M_n). researchgate.net14.139.213 Techniques like gas chromatography (GC) are used to measure the consumption of the monomer, while gel permeation chromatography (GPC) is used to determine the number-average molecular weight (M_n) and dispersity of the resulting polymer. 14.139.213
A hallmark of a controlled polymerization is a linear increase in M_n with monomer conversion, while maintaining a low dispersity (typically Đ < 1.5). cmu.edu Furthermore, the polymerization should exhibit first-order kinetics with respect to the monomer concentration. This is confirmed by a linear relationship when plotting the natural logarithm of the ratio of initial to instantaneous monomer concentration (ln([M]₀/[M])) against time. cmu.educmu.edu Such a plot indicates a constant concentration of propagating radicals throughout the reaction, a key feature of a well-controlled ATRP process. cmu.eduacs.org
Polymerization Science and Controlled Radical Polymerization
Control Parameters and Polymer Properties
Chain-End Functionality Retention
A defining feature of controlled radical polymerization is the preservation of active sites, or "living" ends, on the polymer chains throughout the reaction. In copper-mediated ATRP, this is achieved through a dynamic equilibrium between a small concentration of active propagating radicals and a large majority of dormant species, which are typically alkyl halides. acs.org The dormant polymer chain contains a stable halogen atom at its ω-end, which can be reactivated for further polymerization. acs.orgsigmaaldrich.com
The retention of this chain-end functionality is crucial for creating complex polymer architectures. acs.org However, termination reactions can lead to a loss of these active ends. cmu.edu Highly active catalyst systems can generate a high initial concentration of radicals, which increases the probability of termination and results in a loss of chain-end functionality. alibaba.com To mitigate this, several advanced ATRP techniques have been developed:
Activators Regenerated by Electron Transfer (ARGET) ATRP: This method uses a reducing agent to continuously regenerate the Cu(I) activator from the Cu(II) deactivator that forms during termination. This allows for the use of very low concentrations of the copper catalyst (in the parts-per-million range), minimizing catalyst contamination in the final product while maintaining high chain-end functionality. sigmaaldrich.comcmu.edu
Supplemental Activator and Reducing Agent (SARA) ATRP / Cu(0)-mediated LRP: This technique employs elemental copper (Cu(0)) as a supplemental activator and reducing agent. cmu.edu The Cu(0) reduces the accumulating Cu(II) species back to the active Cu(I) state, helping to maintain the polymerization equilibrium and ensuring high fidelity of the chain ends. acs.orgcmu.edu This method is noted for producing polymers with greater than 98% chain-end functionality, which is essential for synthesizing high molecular weight polymers and block copolymers. acs.org
The preservation of the halogen end-group allows for post-polymerization modifications, significantly expanding the range of accessible functional polymers. acs.org The high degree of chain-end functionality is a prerequisite for the synthesis of block copolymers through sequential monomer addition. acs.orgacs.org
Block Copolymer Synthesis and Sequence Control
The high degree of chain-end functionality preserved in copper-catalyzed controlled radical polymerization is directly exploited for the synthesis of block copolymers. Because the polymer chains remain "living" with a reactive halogen at the chain end, they can act as macroinitiators for the polymerization of a second monomer, leading to the formation of a diblock copolymer. acs.orgcore.ac.uk This process can be repeated to create multiblock copolymers. edelweisspublications.com
Key approaches and findings include:
Sequential Monomer Addition: This is the most direct method, where a second monomer is added to the reactor after the first monomer has been consumed. The living polymer chains from the first block initiate the polymerization of the second monomer. This has been successfully demonstrated for various acrylate (B77674) monomers. core.ac.uk
Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction, is a highly efficient method for linking pre-made polymers. rsc.orgepa.gov Polymers with terminal azide (B81097) and alkyne functionalities, synthesized via ATRP, can be clicked together to form block copolymers. rsc.orgcmu.edu This method is particularly useful for creating complex architectures that may be difficult to achieve through sequential addition. epa.gov
Sequence-Controlled Polymers: Beyond simple block copolymers, copper-mediated techniques have been used to create polymers with specific monomer sequences. cmu.eduedelweisspublications.com By carefully controlling the addition of different monomers in a sequence of steps, polymers with defined multiblock structures can be achieved. For example, a telechelic heptablock copolymer was synthesized within two hours using an aqueous Cu(0)-mediated living radical polymerization, with high conversion for each block. edelweisspublications.com Photoinduced copper-mediated polymerization has also been used to synthesize sequence-defined acrylate oligomers through iterative single monomer insertions. cmu.edu
The ability to synthesize block copolymers with well-defined segments and low polydispersity is critical for applications in materials science, such as thermoplastic elastomers and self-assembling nanostructures. sigmaaldrich.commdpi.com
| Polymerization Method | Monomers | Key Feature | Resulting Architecture | Reference |
| Aqueous Cu(0)-LRP | Various Acrylates | In situ chain extensions | Telechelic heptablock copolymer | edelweisspublications.com |
| CuAAC Click Chemistry | PEO, PS, PMMA | Coupling of functional homopolymers | Di- and triblock copolymers | rsc.org |
| Photoinduced Cu-ATRP | Acrylates | Iterative single monomer insertion | Sequence-defined oligomers | cmu.edu |
| ATRP Chain Extension | Styrene, t-Butyl Acrylate | Chain extension from hyperbranched core | Hyperbranched core-star copolymers | iaea.org |
Reactor Design and Process Intensification
Continuous Flow Reactors for Controlled Polymerization
The translation of copper-mediated polymerization from batch to continuous flow processes offers significant advantages, including improved heat and mass transfer, enhanced safety, better reproducibility, and straightforward scalability. google.comgoogleapis.com Tubular reactors, in particular, are well-suited for these reactions.
Research has demonstrated the successful implementation of various copper-catalyzed controlled radical polymerizations of acrylates in continuous flow systems:
Cu(0)-Mediated Polymerization: The controlled radical polymerization of methyl acrylate has been successfully conducted in a continuous stirred tank reactor (CSTR) using copper wire as the catalyst source. nih.gov This setup proved to be an easy-to-handle and reusable system. nih.gov In another study, copper tubing was used as both the catalyst source and the reactor itself for the polymerization of methyl acrylate, reducing the need for a ligand while achieving high monomer conversion in short residence times at ambient temperature. researchgate.net
Photo-Induced Polymerization: Photo-induced copper-mediated polymerization of methyl acrylate has been effectively carried out in tubular photo-flow reactors. chembuyersguide.com These systems allow for rapid reactions, with conversions reaching around 90% within a 20-minute residence time, while maintaining excellent control over polymer characteristics.
Block Copolymer Synthesis: Continuous flow reactors have been configured for the one-step synthesis of diblock copolymers by connecting two reactor stages in series. chembuyersguide.com A macroinitiator is formed in the first stage, which then flows into the second stage where a second monomer is introduced and polymerized. chembuyersguide.com
The use of flow chemistry allows for the efficient production of well-defined polymers, bridging the gap between laboratory-scale synthesis and industrial production. google.com
Microreactor and Milliflow Device Applications
Microreactors and milliflow devices offer exceptionally high surface-to-volume ratios, providing superior control over reaction parameters like temperature and residence time, and enabling efficient irradiation for photopolymerizations.
Key applications in copper-mediated polymerization include:
Photo-Induced ATRP: The photo-induced copper-mediated radical polymerization of methyl acrylate was successfully demonstrated in both a commercial glass-chip microreactor (19.5 μL volume) and a simple tubular milliflow reactor (11 mL). In both cases, the polymerizations were fast and well-controlled, yielding polymers with low dispersities (around 1.1). The short optical path length in these reactors significantly improves light penetration, which is a major advantage for photochemistry.
Surface-Initiated ATRP (SI-ATRP): Copper microreactors, fabricated using CNC machining or 3D printing, have been designed for the synthesis of polymer brush films via SI-ATRP. google.com These reactors can synthesize polymer brush films with superior characteristics compared to conventional static methods and are tolerant to oxygen, increasing their user-friendliness. google.com
Catalyst Preconditioning: 3D-printed copper microfluidic architectures have also been used for the preconditioning of polymerization solutions, demonstrating the versatility of these devices in process optimization. google.com
The use of micro- and millireactors represents a significant step in intensifying polymer synthesis, allowing for precise control and efficient production, particularly for specialized and high-value polymeric materials.
Upscaling Considerations for Polymer Production
Scaling up controlled radical polymerizations from the laboratory bench to industrial production presents several challenges, including managing exothermic reactions, ensuring catalyst efficiency, and maintaining control over the polymer architecture at larger volumes. Continuous flow technology is a key strategy for overcoming these hurdles. chembuyersguide.com
From Batch to Flow: The transition from batch to continuous production is appealing for both safety and efficiency. googleapis.com Continuous tubular reactors provide superior heat dissipation compared to large batch reactors, which is crucial for managing the high exothermicity of many polymerization reactions. google.com
Successful Upscaling Examples: A photo-induced copper-mediated polymerization of an acrylate was successfully scaled up from a 2 mL reactor to a 16 mL PFA tubing reactor. chembuyersguide.com This scaled-up process was operated continuously for 18 hours, producing over 200 grams of high-quality polymer with a narrow molecular weight distribution. chembuyersguide.com This level of production for a high-precision polymer is significant and not easily achieved in conventional laboratory batch polymerizations. chembuyersguide.com
Catalyst Management: In large-scale processes, the amount and removal of the copper catalyst are important considerations. Techniques like ARGET and SARA ATRP, which use ppm levels of catalyst, are advantageous for upscaling as they reduce the economic and environmental cost associated with catalyst removal. sigmaaldrich.com Using solid-supported catalysts or catalyst sources like copper tubing that can be easily separated from the product stream also facilitates upscaling. nih.gov
The successful upscaling of these polymerization processes is critical for the commercial viability of advanced polymeric materials in applications ranging from coatings and adhesives to biomedical devices. alibaba.commdpi.com
Theoretical and Computational Investigations
Quantum Chemical Modeling of Copper-Acrylate Interactions
Quantum chemical models are essential for understanding the intrinsic properties of the copper(I) acrylate (B77674) monomer and its oligomers. These ab initio and semi-empirical methods allow for a detailed analysis of the forces and energies governing the interactions between the copper(I) ion and the acrylate ligand.
Density Functional Theory (DFT) Studies of Electronic Structure and Bonding
Density Functional Theory (DFT) is a primary computational method for studying the electronic structure of transition metal complexes like copper(I) acrylate. DFT calculations can accurately predict geometric parameters, vibrational frequencies, and the nature of the chemical bonds.
In a typical copper(I) acrylate complex, the copper ion is coordinated to the oxygen atoms of the acrylate ligand. DFT studies on similar copper(I) carboxylate systems reveal that the bonding is primarily due to the electrostatic attraction between the positively charged Cu⁺ ion and the negatively charged carboxylate group, along with significant orbital interactions. A key feature is the donation of electron density from the filled d-orbitals of the copper(I) ion to the π-system of the acrylate ligand. This back-donation strengthens the copper-ligand bond.
Calculations using hybrid functionals, such as B3LYP, combined with appropriate basis sets like 6-311+G(d,p) for the light atoms and a LANL2DZ effective core potential for copper, provide a reliable description of the system. nanobioletters.com These studies help in determining the charge distribution, showing a partial positive charge on the copper atom and negative charges on the oxygen atoms of the acrylate.
Table 1: Representative Calculated Geometrical Parameters for a Copper(I)-Acrylate Monomer
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length | Cu-O | 1.90 - 2.05 Å |
| Bond Length | C=C | ~1.34 Å |
| Bond Length | C-O | ~1.26 Å |
| Bond Angle | O-Cu-O | Varies with coordination |
Note: These values are illustrative and depend on the specific functional, basis set, and coordination environment used in the calculation.
Time-Dependent DFT (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is employed to study the electronic excited states of copper(I) acrylate. This is crucial for understanding its photophysical properties, including its absorption and emission behavior. TD-DFT calculations can predict the energies of electronic transitions, which correspond to the peaks in a UV-Visible absorption spectrum.
For copper(I) complexes, low-energy electronic transitions are often characterized as metal-to-ligand charge transfer (MLCT) bands. In copper(I) acrylate, this would involve the excitation of an electron from a d-orbital on the copper center to a π* anti-bonding orbital on the acrylate ligand. The results from TD-DFT can help assign experimental spectral features to specific electronic transitions, providing insight into the complex's photochemistry and potential applications in areas like photocatalysis.
Semi-Empirical Methods for Geometrical Optimization and Molecular Formulas
While DFT offers high accuracy, its computational cost can be substantial for large molecular systems. Semi-empirical methods, such as PM6 or AM1, present a computationally less expensive alternative for preliminary studies. google.com These methods simplify the Hartree-Fock formalism by using parameters derived from experimental data. google.commdpi.com
For copper(I) acrylate, semi-empirical methods are particularly useful for performing initial geometry optimizations of large clusters or polymeric chains. google.com While the accuracy is lower than DFT, they can efficiently explore the potential energy surface to identify stable conformers. nih.govstackexchange.com These optimized geometries can then serve as excellent starting points for more rigorous and computationally intensive DFT calculations, thereby saving significant computational time. stackexchange.com Although their use has declined in favor of DFT, their speed makes them valuable for screening large numbers of structures or for use in molecular dynamics simulations. google.com
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are used to study the dynamic behavior of copper(I) acrylate, providing insights into its conformational changes and its interactions with the surrounding environment over time.
Conformational Analysis of Acrylate Ligands and Complexes
The acrylate ligand possesses conformational flexibility, primarily due to rotation around its C-C single bond. Molecular dynamics simulations can explore the different possible conformations of the acrylate ligand when it is free and when it is complexed with a copper(I) ion. researchgate.net By simulating the system over nanoseconds or even microseconds, MD can reveal the preferred coordination modes and geometries of the copper(I) acrylate complex in different environments. nih.gov
These simulations track the trajectories of all atoms in the system, allowing for the analysis of structural parameters like bond lengths, bond angles, and dihedral angles over time. This analysis helps to identify the most stable and statistically relevant conformations of the complex, which is crucial for understanding its reactivity and physical properties. rsc.org
Solvent Effects on Coordination and Reactivity
The solvent environment can significantly influence the structure, stability, and reactivity of copper(I) acrylate. researchgate.netacs.org Molecular dynamics simulations are exceptionally well-suited to investigate these solvent effects at a molecular level.
Topological Analysis of Electron Density
Theoretical and computational investigations into the electronic structure of copper(I) acrylate provide profound insights into the nature of its chemical bonds. The topological analysis of the electron density, a cornerstone of the Quantum Theory of Atoms in Molecules (QTAIM), is particularly illuminating. wikipedia.orguni-rostock.deamazon.com This approach examines the gradient and Laplacian of the electron density (ρ) to characterize bonding interactions, define atomic basins, and quantify the properties of atoms within a molecule. wikipedia.orgroyalsocietypublishing.org
Atoms In Molecules (AIM) Analysis for Bonding Characteristics
The Atoms In Molecules (AIM) theory, developed by Richard Bader, posits that the topological features of the electron density can reveal the fundamental nature of chemical interactions. uni-rostock.deresearchgate.net Key to this analysis are bond critical points (BCPs), which are points of minimum electron density along the path of maximum electron density between two bonded atoms, known as the bond path. researchgate.net The properties of the electron density at these BCPs, such as the value of the density itself (ρ(r)) and its Laplacian (∇²ρ(r)), are indicative of the type and strength of the bond.
In the context of copper(I) acrylate, two primary interactions are of interest: the bond between the copper(I) ion and the oxygen atoms of the carboxylate group, and the interaction between the copper(I) ion and the carbon-carbon double bond of the acrylate moiety.
Theoretical studies on related copper(I)-alkene complexes provide a model for understanding the Cu(I)-acrylate π-interaction. For instance, in complexes of Cu⁺ with various alkenes, AIM analysis reveals the characteristics of the interaction at the intermolecular BCP. rsc.orgrsc.org The electron density at this critical point is a measure of the bond's strength. rsc.org
Similarly, investigations into copper-carboxylate bonding, such as those in copper(II) acetate (B1210297) complexes, show that the Cu-O bond can be characterized by AIM. nih.gov Structural studies on related compounds indicate that the geometry and the Cu-O bond lengths are influenced by the electronic properties and steric bulk of the carboxylate ligand. nih.govosti.gov For a monodentate carboxylate, a primary Cu-O bond is formed, with a potential weaker interaction from the second oxygen atom. nih.govosti.gov The electron density at the BCP for the primary Cu-O bond would be expected to reflect a significant covalent character.
The table below, derived from computational studies on analogous Cu(I)-alkene systems, illustrates typical values of electron density at the intermolecular bond critical point, which serves as a proxy for understanding the Cu(I)-acrylate π-interaction.
Table 1. AIM Topological Properties for Cu⁺-Alkene Complexes
| Complex | Electron Density at BCP (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) |
|---|---|---|
| Cu⁺-Ethylene | 0.035 | 0.094 |
| Cu⁺-Propylene | 0.038 | 0.101 |
| Cu⁺-Butene | 0.039 | 0.103 |
Characterization of Pi-Complexes and Sigma-Connections
The dual nature of bonding in copper(I) acrylate allows for its characterization as containing both a sigma (σ) connection and a pi (π) complex.
The sigma-connection refers to the bond formed between the copper(I) ion and the oxygen atom(s) of the acrylate's carboxylate group. This is a classic Lewis acid-base interaction where the oxygen acts as an electron donor to the copper ion. Structural analyses of related copper carboxylate complexes confirm the formation of these Cu-O bonds. nih.goviucr.org The topology of the electron density for such a bond typically shows a bond path linking the copper and oxygen nuclei. The positive value of the Laplacian of the electron density (∇²ρ) at the BCP, as seen in related metal-ligand interactions, would indicate a depletion of charge at the critical point, characteristic of a closed-shell interaction, which is typical for bonds with significant ionic character. However, the magnitude of the electron density itself suggests a degree of covalent contribution.
The pi-complex aspect arises from the interaction between the copper(I) ion and the π-electron system of the carbon-carbon double bond in the acrylate ligand. This interaction is well-described by the Dewar-Chatt-Duncanson model, which involves two components: a σ-donation from the filled π-orbital of the alkene to an empty orbital on the metal, and a π-back-donation from a filled d-orbital of the metal to the empty π* antibonding orbital of the alkene. nsf.gov Theoretical studies on Cu(I)-alkene complexes confirm that this dπ → π* back-bonding is a significant feature of the interaction. rsc.orgrsc.org This back-donation increases the electron density at the C=C bond, which can be observed through various spectroscopic and computational methods. nih.gov AIM analysis of these complexes shows that an increase in the size of the alkyl group on the alkene leads to a corresponding increase in the electron density at the intermolecular bond critical point, indicating a stronger interaction. rsc.orgresearchgate.net The deviation from a linear relationship between interaction energy and polarizability in Cu(I)-alkene complexes compared to main group metal ions is attributed to this characteristic dπ → π* back-bonding. rsc.orgrsc.org
The table below summarizes the key bonding interactions in Copper(I) acrylate based on topological analysis of analogous systems.
Table 2. Characterization of Bonding in Copper(I) Acrylate
| Interaction Type | Atoms Involved | Description | Key Theoretical Indicator |
|---|---|---|---|
| Sigma (σ) Connection | Cu - O | Lewis acid-base interaction between Cu(I) and carboxylate oxygen. | Presence of a Cu-O bond path with a specific electron density and Laplacian value at the BCP. |
| Pi (π) Complex | Cu - (C=C) | Interaction involving σ-donation from the C=C π-orbital to Cu(I) and π-back-donation from Cu(I) d-orbitals to the C=C π* orbital. | Electron density at the intermolecular BCP between Cu and the C=C bond; evidence of dπ → π* back-bonding. rsc.orgrsc.org |
Applications in Materials Science and Environmental Technologies
Catalytic Applications Beyond Polymerization
The catalytic prowess of copper(I) compounds is not limited to polymerization reactions. These complexes are instrumental in a variety of other chemical transformations, including photocatalytic degradation of pollutants and a broad spectrum of organic synthesis reactions. The accessibility of multiple oxidation states (Cu(I), Cu(II), and Cu(III)) allows copper-based catalysts to facilitate reactions through both single- and multi-electron transfer pathways mdpi.com.
Copper(I)-based materials, particularly oxides and complexes, have demonstrated significant potential as photocatalysts for the degradation of environmental pollutants. researchgate.netorientjchem.org When a copper-containing semiconductor photocatalyst is irradiated with light of sufficient energy (equal to or greater than its band gap), an electron is promoted from the valence band to the conduction band, creating an electron-hole pair. mdpi.com These charge carriers initiate a series of redox reactions.
The process can be summarized as follows:
Excitation : A photon excites an electron (e⁻), leaving behind a hole (h⁺) in the catalyst.
Radical Formation : The holes can oxidize water molecules or hydroxide ions to produce highly reactive hydroxyl radicals (•OH). Simultaneously, the electrons in the conduction band can reduce molecular oxygen to form superoxide radicals (•O₂⁻). mdpi.com
Degradation : These reactive oxygen species (ROS) are powerful oxidizing agents that can break down persistent organic pollutants, such as dyes and chloronitrobenzenes, into less harmful substances like CO₂, water, and mineral acids. orientjchem.orgmdpi.com
Copper(I) oxide (Cu₂O), a p-type semiconductor with a narrow band gap of approximately 2.17 eV, is particularly effective as it can absorb a wide range of the solar spectrum. orientjchem.org Composites that couple copper or its oxides with other semiconductors can enhance photocatalytic efficiency by improving charge separation and reducing the recombination rate of electron-hole pairs, a common limitation in photocatalysis. orientjchem.org
Copper(I) catalysts are valued in organic synthesis for their low cost, natural abundance, and diverse reactivity. mdpi.combeilstein-journals.org They efficiently catalyze a wide array of organic transformations that are fundamental to the chemical and pharmaceutical industries. The versatility of copper catalysis stems from its ability to operate through different mechanisms, including one- and two-electron pathways. beilstein-journals.org
Key organic transformations facilitated by copper(I) catalysts include:
Cross-Coupling Reactions : Copper catalysts are instrumental in forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. These reactions, such as the Ullmann condensation and Goldberg reactions, have been refined over the past two decades and are crucial for synthesizing complex molecules. beilstein-journals.org
Amidation and Amination : Copper-catalyzed reactions provide efficient routes for the N-arylation of various amines, including diamines and polyamines, with aryl iodides. beilstein-journals.org They also enable the amidation of C-H bonds in various organic substrates.
Reduction Reactions : Photocatalytic systems using copper(I) complexes can perform reduction reactions, such as the reduction of aryl and alkyl halides. beilstein-journals.org In these processes, the photoexcited copper(I) complex transfers an electron to the substrate, generating a radical intermediate that proceeds to the final reduced product. beilstein-journals.orgresearchgate.net
Atom Transfer Radical Addition (ATRA) : Homoleptic copper(I) complexes are effective photocatalysts for ATRA reactions. Upon light irradiation, the excited Cu(I) catalyst initiates a radical process, enabling the addition of alkyl halides across alkenes. beilstein-journals.orgresearchgate.net
The general mechanism in many copper-photocatalyzed reactions involves the transition of a Cu(I) species to an excited state, [Cu(I)]*, upon light absorption. This excited state can then engage in single-electron transfer (SET) with a substrate to initiate a catalytic cycle involving Cu(I) and Cu(II) species. researchgate.net
Advanced Material Composites and Formulations
Copper(I) acrylate (B77674) is incorporated into various advanced materials to impart specific functional properties, ranging from antifouling surfaces to enhanced performance in electronic components and luminescent devices.
Copper acrylate is a key component in the formulation of self-polishing antifouling coatings for marine applications. google.comgoogle.com These coatings are designed to prevent the accumulation of marine organisms like barnacles and algae on ship hulls and other submerged structures. google.com The self-polishing mechanism relies on the gradual hydrolysis of the copper acrylate copolymer in seawater. As the resin hydrolyzes, it releases biocidal copper ions and simultaneously renews the surface, sloughing off any attached organisms. This controlled erosion maintains a smooth, foulant-free surface over time.
A typical synthesis involves a one-step process where a copper-containing compound, acrylic monomers, and rosin undergo graft esterification and free-radical polymerization. google.com This method is advantageous for its simplicity and the stable structure of the resulting resin. google.com These resins exhibit good adhesion to substrates and high scratch resistance. google.com While effective, research has also focused on developing alternatives to reduce the reliance on high concentrations of cuprous oxide, aiming for more environmentally benign solutions. mdpi.comresearchgate.netbohrium.com
| Component | Function in Self-Polishing Resin | Typical Weight % |
| Copper-Containing Compound | Provides antifouling properties through the release of copper ions. | 6-10% |
| Acrylic Monomer | Forms the polymer backbone of the coating. | 35-45% |
| Rosin | Controls the polishing and dissolution rate of the coating in seawater. | 8-12% |
| Initiator | Initiates the polymerization reaction. | 1-2% |
| Solvent | Dissolves the reactants and controls the viscosity of the resin. | 40-50% |
| Data sourced from patent information for a one-step synthesis process. google.com |
In the manufacturing of printed circuit boards (PCBs), epoxy acrylate resins are commonly used to create solder masks—a protective coating applied to the copper circuitry. ncabgroup.combestpcbs.com While copper acrylate is not typically a direct additive, the interaction between the copper surface of the PCB and the epoxy acrylate solder mask is critical for adhesion and performance. semanticscholar.orgresearchgate.net
Studies have shown that during the application and curing of the solder mask, copper from the underlying layer can migrate into the bulk of the resin. semanticscholar.orgresearchgate.net This presence of copper can lead to the formation of copper complexes, which may influence the curing behavior and the final surface chemistry of the solder mask. semanticscholar.orgresearchgate.net Ensuring strong adhesion between the copper traces and the solder mask is essential to prevent delamination and protect the circuitry from corrosion and short circuits. ncabgroup.comgoogle.com The choice of solder mask material, including epoxy and acrylic types, is crucial for achieving proper adhesion, especially on heavy copper PCBs where thermal and mechanical stresses are higher. bestpcbs.com
Copper(I) complexes are gaining attention as cost-effective and highly available alternatives to noble metals like iridium and ruthenium for use in luminescent materials and organic light-emitting diodes (OLEDs). nih.gov Novel heteroleptic Cu(I) complexes, some featuring acrylate functionalities, have been designed for integration into polymer backbones to create advanced photoluminescent metallopolymers. nih.gov
These copper(I) complexes can exhibit bright emissions, often in the cyan part of the spectrum (around 505 nm), when in a solid state, either as a crystalline powder or when blended into a polymer matrix. nih.gov The incorporation of a Cu(I) complex with an acrylate group into a polymer like polymethylmethacrylate (PMA) allows for the creation of luminescent copolymers. The photophysical properties, such as the photoluminescence quantum yield (PLQY), are highly dependent on the chemical nature of the surrounding polymer backbone. nih.gov Research has also explored composites of poly(sodium acrylate) with lanthanide ions, where the interaction with copper ions was found to be an effective quencher of luminescence, suggesting potential applications in sensing materials. authenticus.ptresearchgate.net Furthermore, composites using copper quantum clusters have been developed for use in selective sensors. rsc.org
| Copper(I) Complex State | Photoluminescence Property | Observation |
| Crystalline Powder (with acrylate) | Quantum Yield (Φ) | The highest quantum yield of 17% was observed for the complex bearing the acrylate functionality. nih.gov |
| In Dichloromethane Solution | Quantum Yield (Φ) | Low emission is attributed to Jahn-Teller distortion of the complex upon excitation. nih.gov |
| Embedded in Polymer Matrix | Emission Spectrum | Bright cyan emission at approximately 505 nm. nih.gov |
| Data based on studies of novel heteroleptic Cu(I) complexes. nih.gov |
Adhesives and Bonding Technologies with Tunable Strength
The development of adhesives with tunable strength, often referred to as "smart" or "stimuli-responsive" adhesives, is a significant area of research in materials science. These materials allow for controlled bonding and debonding on demand, which is crucial for applications in manufacturing, electronics, and medicine for purposes like assembly, repair, and recycling ami.swiss. While direct research on Copper(I) acrylate for this specific application is not extensively detailed in available literature, the principles of using copper-catalyzed reactions to create polymers with tunable adhesive properties are well-established.
A key reaction in this field is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." wikipedia.orgnih.gov This reaction is used to form highly reliable covalent bonds between building blocks, and it has been successfully applied to create strong, metal-binding adhesive polymers nih.govresearchgate.net. Research has demonstrated that polymers generated from the CuAAC reaction between multivalent azides and alkynes serve as potent metal-binding adhesives nih.gov. The performance and strength of these adhesives can be tuned by incorporating other components into the formulation. For instance, adding a flexibility-inducing difunctionalized component and a tertiary amine additive in optimized concentrations has been shown to more than double the adhesive strength nih.gov. This demonstrates a clear pathway to tuning the material's bonding characteristics.
The concept of tunability often involves responsiveness to external stimuli such as pH, light, or heat ami.swissacs.org. For example, smart adhesives have been developed based on the reversible complexation of catechol and boronate, where a change in pH can reversibly switch the material between adhesive and non-adhesive states acs.org. Similarly, copper(I) complexes have been engineered to be responsive to multiple stimuli, such as grinding, heating, and vapor exposure, leading to changes in their material properties nih.gov. These examples highlight the potential for designing copper-based polymer systems where the bonding strength could be modulated by an external trigger, a principle that could conceptually be applied to systems involving copper acrylates.
Antiwear and Antifriction Additives in Lubricating Oils
Copper compounds have been investigated for several decades as additives in lubricating oils to reduce friction and wear between moving parts mdpi.comlubesngreases.com. These additives are crucial in applications where machine components experience high loads and boundary lubrication conditions, where the protective lubricant film is at its thinnest diva-portal.orgprecisionlubrication.com. The antiwear and antifriction mechanisms of copper-based additives, including copper salts and nanoparticles, are multifaceted.
Research has shown that copper-containing additives can significantly improve the tribological properties of base oils. One primary mechanism is the formation of a protective film on the metal surfaces of the components mdpi.comprecisionlubrication.comekb.eg. This tribo-film is generated through mechanochemical processes at the contact interface, where friction and heat drive the reaction of the additive with the surface mdpi.comdiva-portal.org. Studies using X-ray photoelectron spectroscopy (XPS) and other surface analysis techniques have confirmed that a deposit film containing metallic copper can form on worn surfaces nwpu.edu.cn. This thin, low-shear layer helps to separate the surfaces, reducing direct metal-to-metal contact and thus minimizing wear and friction diva-portal.orgekb.eg.
Another proposed mechanism, particularly for nanoparticle additives, is a "mending" or "self-healing" effect. The nanoparticles can deposit into the microscopic valleys and defects of the metal surfaces, creating a smoother surface with a lower coefficient of friction lubesngreases.commdpi.com. Some studies suggest that nanoparticles may also act like microscopic ball bearings, converting sliding friction into rolling friction at the interface, though the primary benefit is widely considered to be the formation of the protective surface film researchgate.net.
The effectiveness of these additives can be significant. For example, the addition of copper oxide (CuO) nanoparticles to engine oil has been shown to reduce the coefficient of friction by up to 50% in the mixed lubrication regime researchgate.net. Similarly, adding 0.1 wt% of nano-copper to a gasoline engine oil was found to reduce the friction coefficient by about 29% and wear by about 34% mdpi.com.
Table 1: Effect of Copper-Based Additives on Lubricant Performance
| Additive Type | Base Oil | Concentration (wt%) | Friction Reduction | Wear Reduction | Reference |
|---|---|---|---|---|---|
| CuO Nanoparticles | Mineral Engine Oil | 0.5 | Up to 50% | 69% (wear volume) | researchgate.net |
| Cu Nanoparticles | Gasoline Engine Oil (API SJ 10W-30) | 0.1 | ~29% | ~34% | mdpi.com |
| Cu Nanoparticles | SAE 5w-20 Oil | 1.6 | 28.5% | - | nih.gov |
| Cu Nanoparticles | LCKD-320 Lubricating Oil | Not specified | 25% | 54.4% (wear track) | mdpi.com |
Environmental Remediation Technologies
Adsorption and Extraction of Metal Ions from Aqueous Solutions
Polymers containing acrylic acid units, often in the form of hydrogels, have demonstrated significant potential for environmental remediation, specifically for the adsorption and extraction of heavy metal ions from contaminated water deswater.comresearchgate.net. These hydrogels possess a three-dimensional network structure rich in carboxyl functional groups (-COOH) researchgate.net. These groups can deprotonate to form carboxylates (-COO⁻), which act as effective binding sites for cationic heavy metal ions through mechanisms like ion exchange and chelation researchgate.netmdpi.com.
The incorporation of copper into these poly(acrylic acid) (PAA) systems can be used to create adsorbents for other target metals. However, PAA hydrogels themselves are highly effective at adsorbing various metal ions, including copper (Cu²⁺), nickel (Ni²⁺), zinc (Zn²⁺), and lead (Pb²⁺) deswater.comresearchgate.net. The efficiency of adsorption is influenced by several factors, including the pH of the solution, contact time, initial metal ion concentration, and adsorbent dosage mdpi.com. The pH is particularly critical as it affects both the surface charge of the adsorbent and the speciation of the metal ions in the solution mdpi.com. Optimal adsorption of cationic metals typically occurs at a pH where the carboxylic acid groups are deprotonated, creating a negatively charged surface that attracts the positive metal ions mdpi.com.
Research has quantified the adsorption capacities of various acrylic-based hydrogels for different metal ions. For instance, a novel hydrogel synthesized from chestnut shell pigment and acrylic acid showed a maximum monolayer adsorption capacity for Cu(II) of 200.3 mg/g mdpi.com. Another study using a modified sodium alginate/polyacrylic acid hydrogel reported maximum adsorption capacities of 367.64 mg/g for Cu(II), 398.4 mg/g for Zn(II), and 409.83 mg/g for Ni(II) mdpi.com.
Table 2: Adsorption Capacities of Various Acrylic Acid-Based Hydrogels for Heavy Metal Ions
| Adsorbent Material | Target Metal Ion | Max. Adsorption Capacity (mg/g) | Optimal pH | Reference |
|---|---|---|---|---|
| Poly(acrylic acid/chestnut shell pigment) | Cu(II) | 200.3 | 6.0 | mdpi.com |
| Poly(acrylic acid) hydrogel | Cu(II) | 2.74 | Not specified | deswater.comresearchgate.net |
| Poly(acrylic acid) hydrogel | Ni(II) | 1.91 | Not specified | deswater.comresearchgate.net |
| Poly(acrylic acid) hydrogel | Zn(II) | 6.83 | Not specified | deswater.comresearchgate.net |
| Modified Sodium Alginate/Polyacrylic Acid | Cu(II) | 367.64 | 5.0 | mdpi.com |
| Modified Sodium Alginate/Polyacrylic Acid | Zn(II) | 398.4 | 5.0 | mdpi.com |
| Modified Sodium Alginate/Polyacrylic Acid | Ni(II) | 409.83 | 5.0 | mdpi.com |
| Chitosan-grafted-poly(acrylic acid) | Cu(II) | 210.13 | Not specified | researchgate.net |
Water Treatment Applications Utilizing Poly(acrylic acid)-Copper Systems
Building on the principles of metal ion adsorption, poly(acrylic acid)-copper systems are utilized in various water treatment technologies. The strong interaction between the carboxyl groups of PAA and copper ions allows for the effective removal of dissolved copper from wastewater streams nih.gov. Beyond just removing copper, these systems are part of broader strategies for treating industrial effluents containing multiple heavy metals nih.gov.
One advanced technique is Polyelectrolyte-Enhanced Ultrafiltration (PEUF). In this process, a water-soluble polymer like PAA is added to the wastewater researchgate.net. The polymer chains bind with the target metal ions (such as Cu²⁺ and Zn²⁺) to form larger macro-complexes. These complexes are then too large to pass through the pores of an ultrafiltration membrane, resulting in a purified permeate stream, while the concentrated polymer-metal complex stream is retained researchgate.net. Studies have shown this method to be highly effective, achieving removal rates of over 93% for Cu²⁺ and over 70% for Zn²⁺ researchgate.net. The efficiency of the PEUF process depends on parameters like transmembrane pressure, PAA concentration, and pH, with a maximum retention for copper observed around pH 5 researchgate.net.
Hydrogels based on acrylic acid and its copolymers are also used extensively for water purification researchgate.net. These materials can absorb large amounts of water and effectively trap dissolved metal ions within their polymer network researchgate.net. For example, hydrogels composed of poly(acrylamide-co-itaconic acid) have demonstrated an impressive 98% removal efficiency for Cu²⁺ ions from aqueous solutions nih.gov. A key advantage of these hydrogel systems is their potential for regeneration and reusability. The adsorbed metal ions can often be stripped from the hydrogel using an acidic solution, allowing the material to be used for multiple cycles of water treatment nih.gov.
Furthermore, PAA-copper systems have been investigated for their catalytic properties in detecting and decomposing harmful substances in water. A recent study highlighted a PAA-copper(II) catalytic system for the detection of gaseous hydrogen peroxide, showcasing the potential for these systems in advanced sensing and remediation applications scienmag.com.
Future Research Directions and Outlook
Exploration of Novel Copper(I)-Acrylate Architectures
The future of copper(I) acrylate (B77674) research lies heavily in the design and synthesis of new and complex molecular architectures. Scientists are moving beyond simple salts to construct sophisticated coordination polymers (CPs) and metal-organic frameworks (MOFs) where the copper(I) center and acrylate ligand are fundamental building blocks. These materials offer tunable properties based on their dimensionality, topology, and the nature of any ancillary ligands. rsc.orgrsc.org
A key area of investigation is the synthesis of stable copper(I)-olefin coordination polymers. rsc.orgresearchgate.netacs.org The interaction between the copper(I) ion and the carbon-carbon double bond of the acrylate moiety is crucial for forming these extended networks. Research is focused on creating robust 1D, 2D, and even 3D structures that can maintain their integrity under various conditions, including in the presence of water and acid. rsc.orgresearchgate.net For instance, the solvothermal synthesis of compounds like {(phen)(4-HPYA)Cu(I)}n (where 4-HPYA is trans-3-(4-pyridyl)acrylic acid) demonstrates the potential to create highly stable, crystalline materials. rsc.org
Future work will likely explore the use of diverse pyridyl acrylic acids and other functionalized acrylate derivatives to control the resulting frameworks. rsc.orgacs.orgpsu.edu The goal is to create materials with specific pore sizes, surface areas, and active sites for applications in catalysis, gas storage, and sensing.
Table 1: Examples of Copper Coordination Polymers with Acrylate-Type Ligands
| Compound Name | Ligands | Dimensionality | Key Finding | Reference |
| {(phen)(4-HPYA)Cu(I)}n | 1,10-phenanthroline (phen), trans-3-(4-pyridyl)acrylic acid (4-HPYA) | 1D | Unprecedented stability in water and acid. rsc.org | rsc.org |
| {(2,2′-bpy)(3-HPYA)Cu(I)·H2O}n | 2,2′-bipyridine (2,2'-bpy), trans-3-(3-pyridyl)acrylic acid (3-HPYA) | 1D | Stable copper(I)-olefin coordination polymer. rsc.org | rsc.org |
| [Cu3(μ3-OH)(μ-pz)3(CH2=CHCOO)2(H2O)2(Hpz)] | Pyrazole (B372694) (Hpz), Acrylate | 0D (Hexanuclear Cluster) | Trinuclear copper clusters linked by acrylate bridges. rsc.org | rsc.org |
| [(3-PYA)Cu(I)]n | 3-pyridylacrylic acid (3-HPYA) | 2D | Highly stable layered structure with yellow fluorescence. acs.org | acs.org |
This table is interactive. Click on the headers to sort the data.
Development of Advanced Catalytic Systems for Sustainable Synthesis
Copper(I) acrylate and its derivatives are central to the advancement of catalytic systems, particularly in polymerization and organic synthesis. A major research thrust is the development of highly active and sustainable catalysts for processes like Atom Transfer Radical Polymerization (ATRP). scispace.comresearchgate.net The aim is to achieve excellent control over polymer architecture while using minimal amounts of catalyst, ideally at parts-per-million (ppm) levels, to reduce cost and environmental impact. scispace.comresearchgate.netrhhz.net
Researchers are designing sophisticated ligands for the copper(I) catalyst to enhance its activity and stability. scispace.com For example, ligands like tris[(4-dimethylaminopyridyl)methyl]amine (TPMANMe2) have been shown to produce copper catalysts that are billions of times more active than early systems, enabling well-controlled acrylate polymerizations with as little as 10 ppm of catalyst. scispace.com These highly active systems are crucial for sustainable synthesis as they minimize metal contamination in the final polymer product. researchgate.netrhhz.net
Future efforts will focus on:
Catalyst Recycling: Developing heterogeneous or polymer-supported copper catalysts that can be easily recovered and reused, further improving the sustainability of the process. acs.org
Green Solvents: Performing copper-catalyzed reactions in environmentally benign solvents like water or ethanol. monash.edunih.gov
Photo-Induced Polymerization: Utilizing light to mediate copper-catalyzed polymerizations, which allows for reactions at ambient temperatures and offers spatiotemporal control over the synthesis. rsc.orgresearchgate.net
Table 2: Performance of Advanced Copper(I)-Based ATRP Catalysts for Acrylate Polymerization
| Catalyst System | Monomer | Catalyst Loading (ppm vs. monomer) | Conversion | Dispersity (Đ) | Key Feature | Reference |
| CuBr/TPEN | Methyl Acrylate (MA) | 6-8 | >90% | Low (<1.2) | Highly active at extremely low concentrations. researchgate.net | researchgate.net |
| [Cu(TPMANMe2)]+ | Methyl Acrylate (MA) | 10 | >90% | ~1.1 | Unprecedented catalytic activity. scispace.com | scispace.com |
| CuBr/TPEN/Trolamine | Methyl Acrylate (MA) | 110 | 95.5% (in 1h) | 1.15 | Trolamine as a highly effective promoter. rhhz.net | rhhz.net |
| Photo-induced CuBr2/Me6TREN | Methyl Acrylate (MA) | N/A | ~90% (in 20 min) | ~1.1 | Rapid polymerization in a continuous-flow reactor. researchgate.net | researchgate.net |
This table is interactive. Users can sort by catalyst system, monomer, or other parameters.
Integration of Copper(I)-Acrylate Systems into Smart Materials and Responsive Polymers
The unique properties of copper(I) acrylate systems make them excellent candidates for incorporation into "smart" materials that respond to external stimuli such as pH, temperature, or light. rsc.orgnih.govugent.be The acrylate backbone provides a versatile polymer matrix, while the copper centers can introduce redox activity, luminescence, or catalytic functionality.
A significant area of research is the development of stimuli-responsive hydrogels. researchgate.netmdpi.comnih.gov Hydrogels based on acrylic acid and its derivatives can exhibit dramatic changes in their swelling behavior in response to pH changes. nih.govmdpi.com By incorporating copper(I) ions, these materials could gain additional functionalities. For example, the copper centers could act as cross-linking points that can be reversibly broken and reformed through redox reactions, leading to materials with tunable mechanical properties or self-healing capabilities. rsc.org
Future research will likely focus on creating multi-responsive systems. For instance, a hydrogel could be designed to respond to both temperature and pH, allowing for more complex and controlled behaviors, which is highly desirable for applications in drug delivery, tissue engineering, and soft robotics. rsc.orgugent.be The inherent luminescence of some copper(I) coordination polymers also opens the door to creating materials that can sense their environment and report back through optical signals.
Table 3: Swelling Behavior of Acrylic Acid-Based Hydrogels (A Model for Copper-Acrylate Systems)
| Hydrogel Composition | Stimulus | Response | Potential Application | Reference |
| Poly(acrylic acid) (PAA) | pH increase (from 3 to 7) | Drastic increase in swelling ratio. mdpi.com | pH-triggered drug release. | mdpi.com |
| Poly(N-isopropylacrylamide-co-acrylic acid) | Temperature increase, pH change | Volume phase transition, change in swelling. ugent.be | Thermo- and pH-responsive actuators. | ugent.be |
| Acrylic Acid - Methyl Acrylate (AA-MA) | pH and Temperature | Swelling ratio changes, high Cu(II) ion absorption. researchgate.net | Contaminant removal from water. | researchgate.net |
| PAA reinforced with Cellulose Nanocrystals | pH change | Swelling ratio dependent on pH and nanocrystal content. mdpi.com | Enhanced mechanical strength smart gels. | mdpi.com |
This table is interactive, allowing for sorting based on composition or stimulus.
Enhanced Computational Modeling for Predictive Design
Computational modeling, particularly Density Functional Theory (DFT), is becoming an indispensable tool for accelerating the design of new copper(I) acrylate materials and catalysts. dergipark.org.trresearchgate.netmdpi.com These methods allow researchers to predict the geometric and electronic structures of complex molecules and materials, providing insights that are often difficult to obtain through experiments alone. ntnu.edu
For novel architectures, DFT can be used to predict the most stable coordination environments for the copper(I) ion with acrylate and other ligands. This can guide synthetic efforts by identifying promising target structures. semanticscholar.orgmdpi.com For example, calculations can compare the predicted bond lengths and angles of a proposed copper(I) acrylate complex with experimental data from related crystal structures to validate the computational model. semanticscholar.orgrsc.org
In catalysis, computational studies can elucidate reaction mechanisms. For instance, DFT calculations can map the energy profile of an ATRP reaction, identifying the rate-determining steps and explaining why certain catalyst structures are more active than others. cmu.edu This understanding is crucial for the rational design of next-generation catalysts with enhanced performance.
Future directions in this area will involve multi-scale modeling, combining the electronic-level detail of DFT with larger-scale simulations like Molecular Dynamics (MD) to predict the bulk properties of materials, such as the behavior of a polymer solution or the mechanical response of a hydrogel. ntnu.edu
Table 4: Role of Computational Modeling in Copper(I) Acrylate Research
| Modeling Technique | Application Area | Information Gained | Future Outlook | Reference |
| Density Functional Theory (DFT) | Catalyst Design | Electronic structure, redox potentials, reaction mechanisms. cmu.edu | Predicting catalyst activity and selectivity with higher accuracy. | dergipark.org.trcmu.edu |
| Density Functional Theory (DFT) | Material Architecture | Optimized geometries, bond lengths, coordination preferences. semanticscholar.orgmdpi.com | Design of novel MOFs and CPs with desired topologies. | researchgate.net |
| Molecular Dynamics (MD) | Smart Polymers | Swelling behavior of hydrogels, polymer chain dynamics. ntnu.edu | Simulating response of materials to multiple stimuli. | ntnu.edu |
| Multi-scale Modeling (DFT/MD) | Industrial Processes | Bridging molecular interactions to bulk material properties. | Predictive modeling of polymerization kinetics and material performance. | mdpi.comntnu.edu |
This interactive table highlights the application of different computational methods.
Scalability and Industrial Implementation Challenges and Opportunities
Translating the promising laboratory results of copper(I) acrylate systems to an industrial scale presents both significant challenges and opportunities. monash.eduresearchgate.net The primary hurdles include the cost of ligands and reagents, the need for stringent purification to remove copper from the final products, and the difficulties in scaling up complex synthetic procedures. researchgate.netmdpi.com
One of the major opportunities lies in the development of continuous-flow reactor systems for polymerization. monash.eduresearchgate.net Flow chemistry offers superior control over reaction parameters like temperature and residence time, leading to more consistent product quality. monash.edu Importantly, it addresses the scalability issues often faced with photoreactions by ensuring uniform light distribution. monash.edu Researchers have demonstrated that photo-induced copper-mediated acrylate polymerization in flow reactors can produce hundreds of grams of well-defined polymer overnight, a significant step towards industrial production. monash.eduresearchgate.net
Another key area is the development of robust, low-cost catalysts. While highly complex ligands can yield exceptionally active catalysts, their cost can be prohibitive for industrial use. mdpi.com Future research will focus on designing simpler, yet effective, ligand systems or exploring ligand-free catalytic approaches. The development of copper-based catalysts on solid supports is also a promising avenue, as it simplifies catalyst separation and recycling, which is a major consideration for industrial processes. mdpi.comacs.org The economic viability of these processes is under intense scrutiny, with analyses showing that electrocatalytic conversion of feedstocks to chemicals like formate (B1220265) and ethylene (B1197577) using copper catalysts could become profitable, especially when integrated with downstream polymerization processes. acs.org
Table 5: Challenges and Opportunities in the Industrial Application of Copper(I) Acrylate Systems
| Aspect | Challenge | Opportunity | Research Direction | Reference |
| Synthesis Scale | Batch reactions are difficult to scale, especially for photochemistry. monash.eduresearchgate.net | Continuous-flow reactors enable large-scale, controlled production. monash.eduresearchgate.net | Optimization of flow reactor design and conditions. | monash.eduresearchgate.net |
| Catalyst Cost & Purity | Complex ligands are expensive; copper removal is critical for many applications. scispace.commdpi.com | Use of ppm-level catalyst loading; development of recyclable heterogeneous catalysts. researchgate.netacs.org | Design of simpler, highly active ligands and robust supported catalysts. | mdpi.commdpi.com |
| Process Sustainability | Use of hazardous organic solvents and reagents. | Transition to green solvents (water, ethanol) and energy-efficient photo-initiation. monash.edunih.gov | Development of aqueous catalytic systems and optimization of photo-reactors. | monash.educmu.edu |
| Economic Viability | High cost of starting materials and purification processes. | Integration with value-added production chains (e.g., CO2 electroreduction to monomers). acs.org | Techno-economic analysis of integrated synthesis and polymerization processes. | acs.org |
This interactive table summarizes the industrial landscape for copper(I) acrylate technologies.
Q & A
Q. How can researchers validate the catalytic efficiency of this compound in novel reaction systems?
- Benchmarking : Compare turnover numbers (TONs) and selectivity against established catalysts (e.g., Cu(I)Cl).
- Mechanistic probes : Use radical traps (e.g., TEMPO) or isotopic labeling to confirm reaction pathways .
- In situ monitoring : Employ UV-Vis or Raman spectroscopy to track intermediate species during catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
